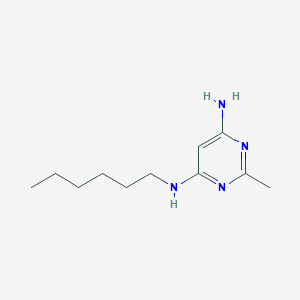![molecular formula C10H10N4O2 B1470831 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1785026-50-7](/img/structure/B1470831.png)
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Vue d'ensemble
Description
“6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound . It’s a type of pyrazolo[1,5-a]pyrimidine , which is a class of compounds known to exhibit a range of pharmacological effects .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, the class of compounds to which “6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” belongs, has been described in various ways in the literature . For instance, one method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent .Molecular Structure Analysis
The molecular formula of “6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is C10H10N4O2. The molecular weight is 218.21 g/mol.Chemical Reactions Analysis
Pyrimidines, including “6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, can undergo various chemical reactions. For example, they can participate in oxidative annulation reactions .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The chemical structure of 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is closely related to various pyrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their reactivity and potential in synthesizing diverse heterocyclic compounds. For instance, the reactivity of 3-substituted-6-acetyl-7-carbethoxypyrazolo[1,5-a]pyrimidines and 3-substituted-6,7-dicarbethoxypyrazolo[1,5-a]pyrimidines with ethyl 3-ethoxymethylene-2,4-dioxovalerate or ethyl 3-ethoxymethyleneoxaloacetate has been explored, leading to the synthesis of compounds with potential biological activities. This reactivity underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis, offering a pathway to novel compounds (T. Kurihara et al., 1981).
Antimicrobial Activity
The pyrazolo[1,5-a]pyrimidine scaffold is a promising candidate for the development of new antimicrobial agents. For example, methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial compounds (V. L. Gein et al., 2009).
Novel Synthetic Pathways
Innovative synthetic methods have been developed for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, such as the one-pot, acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines. This method highlights the efficiency and versatility of synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which could include compounds like 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, underlining the continuous search for efficient synthetic routes in medicinal chemistry (Ching-Chun Tseng et al., 2019).
Catalysis and Green Chemistry
Research has also focused on the development of regioselective syntheses of pyrazolo[1,5-a]pyrimidine derivatives through environmentally friendly processes. This includes solvent-free conditions and the use of sustainable catalytic methods, reflecting a broader trend in chemical synthesis towards greener and more sustainable practices (J. Quiroga et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-6-3-12-9-7(10(15)16)8(5-1-2-5)13-14(9)4-6/h3-5H,1-2,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPQUTUFRXGEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















